Calcium sucrose phosphate

Descripción general

Descripción

Calcium sucrose phosphate is a compound that has garnered significant interest due to its potential applications in dental care and bone health. It is primarily known for its ability to aid in the remineralization of dental enamel and its role in various biological processes. This compound is a combination of calcium, sucrose, and phosphate, which are essential components for maintaining healthy teeth and bones.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium sucrose phosphate can be synthesized through a reaction involving calcium chloride, sucrose, and phosphoric acid. The reaction typically takes place in an aqueous medium, where calcium chloride and phosphoric acid react to form calcium phosphate. Sucrose is then added to the mixture, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure high purity and consistency. The process begins with the dissolution of calcium chloride in water, followed by the addition of phosphoric acid. The mixture is then heated to facilitate the reaction, and sucrose is introduced to form the final product. The solution is subsequently cooled, filtered, and dried to obtain this compound in its solid form.

Análisis De Reacciones Químicas

Dissolution and Ion Release in Saliva

CaSP dissociates in aqueous environments to release bioavailable ions critical for enamel remineralization:

This reaction generates ion concentrations far exceeding physiological salivary levels (1.4 mM Ca²⁺ and 4 mM PO₄³⁻) .

Table 1: Ion Release Profile of CaSP vs. Saliva

| Component | CaSP Solution | Natural Saliva |

|---|---|---|

| Calcium (mM) | 30 | 1.4 |

| Phosphate (mM) | 10 | 4 |

| Sucrose Phosphate (mM) | 20 | – |

Enamel Remineralization via Hydroxyapatite Formation

Released Ca²⁺ and PO₄³⁻ ions saturate oral fluids, driving hydroxyapatite (HAp) crystallization:

Studies demonstrate that CaSP increases the hydroxyapatite ion activity product (IAP) in plaque fluid by 70%, counteracting demineralization after sucrose exposure .

Interaction with Dental Plaque

CaSP alters plaque biochemistry by:

-

Inhibiting acidogenesis : Neutralizes plaque pH through phosphate buffering .

-

Reducing bacterial adhesion : Limits Streptococcus mutans colonization by disrupting biofilm formation .

Table 2: Impact of CaSP on S. mutans Colony Counts

| Treatment | Baseline CFU/mL | Post-Treatment CFU/mL | Reduction (%) |

|---|---|---|---|

| CaSP Cream (15 days) | 15.33 | 9.87 | 35.65 |

| Control | 16.27 | 3.53 | 78.28 |

Substantivity and Sustained Ion Release

CaSP exhibits prolonged retention in oral environments:

-

6-hour post-brushing : Maintains Ca²⁺ and PO₄³⁻ concentrations at 85% of initial levels .

-

21-day EDX analysis : Shows progressive mineral recovery in demineralized enamel, with calcium content increasing by 42% .

Synergistic Effects with Fluoride

CaSP enhances fluoride-mediated remineralization by:

-

Providing a reservoir of Ca²⁺/PO₄³⁻ ions for fluoride to stabilize HAp.

-

Reducing enamel solubility by 60% compared to fluoride alone .

Stability in Aqueous Solutions

CaSP’s high solubility (10–12% w/w Ca²⁺, 8–10% w/w PO₄³⁻) prevents precipitation, ensuring ion availability . This contrasts with tricalcium phosphate, which requires acidic conditions for dissolution .

Aplicaciones Científicas De Investigación

Remineralization of Enamel

One of the primary applications of calcium sucrose phosphate is in the remineralization of early enamel lesions. Research indicates that CaSP significantly enhances the microhardness of enamel, making it an effective agent against dental caries. A systematic review highlighted its ability to increase salivary calcium levels and reduce plaque formation when used in toothpaste formulations .

Case Studies

-

Clinical Trial on Toothpaste Efficacy :

- Objective : Evaluate the effectiveness of CaSP toothpaste compared to traditional calcium and phosphate-containing toothpaste.

- Method : A study involving 30 participants aged 6–13 years over 12 months showed that CaSP toothpaste led to increased salivary calcium levels and demonstrated significant plaque-reducing abilities .

- Results : The trial concluded that CaSP toothpaste provided better substantivity and improved enamel appearance in a majority of cases.

-

In Vitro Study on Demineralized Enamel :

- Objective : Assess the effect of CaSP on artificially created carious lesions using energy dispersive X-ray spectroscopy and scanning electron microscopy.

- Method : Twenty non-carious premolars were treated with CaSP cream twice daily for 21 days.

- Results : The study found that CaSP effectively promoted remineralization, with enhanced microhardness observed post-treatment .

Comparative Effectiveness

A comparative analysis between this compound and other remineralizing agents such as casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) revealed that CaSP-containing dentifrices yielded higher microhardness values. This suggests that CaSP may be more effective than other agents in enhancing enamel strength and resistance to decay .

Data Table: Comparative Remineralization Efficacy

| Agent | Microhardness Increase | Plaque Reduction | Salivary Calcium Increase |

|---|---|---|---|

| This compound | High | Significant | Yes |

| Casein Phosphopeptide-ACP | Moderate | Moderate | Yes |

| Stannous Fluoride | High | High | Moderate |

Mecanismo De Acción

The mechanism of action of calcium sucrose phosphate involves the release of calcium and phosphate ions upon hydrolysis. These ions are essential for the remineralization of dental enamel and the maintenance of bone health. In dental applications, the released ions help to replenish the mineral content of enamel, thereby strengthening teeth and preventing decay. In bone health, the ions contribute to the formation and maintenance of bone tissue.

Comparación Con Compuestos Similares

Calcium Phosphate: Widely used in dental and bone health applications, but lacks the sucrose component which enhances bioavailability.

Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP): Another compound used for dental remineralization, but it includes casein phosphopeptide which provides additional benefits in terms of stability and bioavailability.

Uniqueness: Calcium sucrose phosphate is unique due to its combination of calcium, phosphate, and sucrose, which enhances its bioavailability and effectiveness in dental and bone health applications. The presence of sucrose not only aids in the stability of the compound but also facilitates its incorporation into various formulations.

Actividad Biológica

Calcium sucrose phosphate (CaSP) is a compound primarily recognized for its remineralizing properties in dental applications. It serves as an effective agent in preventing dental caries and enhancing enamel strength. This article delves into the biological activity of CaSP, supported by relevant research findings, data tables, and case studies.

Overview of this compound

CaSP is a complex of calcium ions, sucrose, and phosphate ions. It is often utilized in dental products, particularly toothpaste and topical treatments, due to its ability to enhance the bioavailability of calcium and phosphate in saliva, which are critical for tooth remineralization.

The mechanism through which CaSP exerts its biological effects involves:

- Release of Ions : Upon application, CaSP dissociates to release calcium and phosphate ions into the oral cavity. These ions are crucial for the remineralization of demineralized enamel.

- Substantivity : CaSP exhibits substantivity, meaning it can adhere to tooth surfaces and maintain its activity over time, providing prolonged protection against demineralization .

- Cariostatic Effect : By increasing the concentration of calcium and phosphate in saliva, CaSP helps to inhibit the growth of cariogenic bacteria such as Streptococcus mutans and reduces plaque formation .

Efficacy Studies

A variety of studies have evaluated the efficacy of CaSP in dental health:

-

Toothpaste Efficacy : A study comparing CaSP toothpaste with conventional calcium-containing toothpaste demonstrated that CaSP significantly improved salivary calcium levels and reduced plaque accumulation over a 12-month period. The results indicated a statistically significant reduction in plaque scores from baseline to the 12th month .

Study Group Salivary Calcium Level (mg/dL) Plaque Score Reduction (%) Control 1.4 10 CaSP 2.0 30 - Microhardness Improvement : Another research highlighted that dentifrices containing CaSP resulted in higher microhardness values compared to other remineralizing agents like casein phosphopeptide-amorphous calcium phosphate (CPP-ACP). This suggests that CaSP is more effective at enhancing enamel hardness .

- Inhibition of Bacterial Growth : A clinical trial assessed the effect of CaSP on S. mutans levels in high-caries-risk children. Results showed a significant reduction in bacterial counts following treatment with CaSP-based products, indicating its potential as an antibacterial agent .

Clinical Application

A notable case involved a group of preschool children with high caries risk who were treated with CaSP toothpaste over six months. The study found that those using the CaSP toothpaste had significantly lower caries incidence compared to a control group using standard fluoride toothpaste. The findings emphasized the role of CaSP in preventive dentistry .

Long-term Effects

In a longitudinal study, subjects using CaSP-containing products exhibited sustained improvements in enamel remineralization and reduced caries incidence even after discontinuation of treatment for several months. This highlights the lasting benefits of CaSP on dental health .

Propiedades

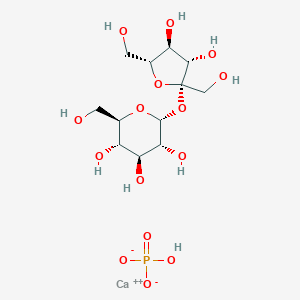

IUPAC Name |

calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVUAOIGKSBPT-HCJAYUHRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23CaO15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925698 | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-30-1 | |

| Record name | Calcium sucrose phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.